![molecular formula C14H10N4O4 B2473971 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyloxazole-2-carboxamide CAS No. 1795189-73-9](/img/structure/B2473971.png)
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyloxazole-2-carboxamide
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Overview
Description
The compound “N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyloxazole-2-carboxamide” is a complex organic molecule that contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and an oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom). The presence of these heterocyclic rings suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The presence of the carbonyl groups (C=O) and the nitrogen atoms in the rings would also result in a polar molecule, which could have implications for its solubility and reactivity .Mechanism of Action
Target of Action
Similar compounds, such as uridine derivatives, have been studied for their potential inhibitory effects onRNA-dependent RNA polymerase (RdRp) . RdRp is a key enzyme in the replication of RNA viruses and has been a major focus in the development of antiviral drugs .
Mode of Action
It’s known that similar compounds, like uridine derivatives, interact with their targets (like rdrp) to inhibit the synthesis of viral rna . This interaction could potentially lead to a decrease in viral replication.
Biochemical Pathways
The inhibition of rdrp would affect theviral replication pathway , leading to a decrease in the production of new virus particles.
Pharmacokinetics
Similar compounds, such as uridine derivatives, are known to be involved in reactions with other compounds . These reactions could potentially affect the bioavailability of the compound.
Result of Action
The potential inhibition of rdrp would likely result in a decrease in viral replication , which could lead to a decrease in the severity of viral infections.
Advantages and Limitations for Lab Experiments
One advantage of DPH is that it is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, its low solubility in water may limit its use in certain applications.
Future Directions
There are several potential future directions for research on DPH. One area of interest is the development of DPH-based drugs for the treatment of inflammatory diseases such as arthritis. Another potential application is in the development of anticancer therapies. Further research is also needed to fully understand the mechanism of action of DPH and its potential effects on other biological pathways.
Synthesis Methods
The synthesis of DPH involves a multi-step process that begins with the reaction of 5-phenyloxazole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in the presence of a base to yield DPH. The overall yield of this process is around 50%.
Scientific Research Applications
DPH has been the subject of extensive research in recent years, with a particular focus on its potential as a therapeutic agent. Studies have shown that DPH exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. These properties make it a promising candidate for the development of drugs for the treatment of a variety of diseases.
Safety and Hazards
properties
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-11-9(6-16-14(21)18-11)17-12(20)13-15-7-10(22-13)8-4-2-1-3-5-8/h1-7H,(H,17,20)(H2,16,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLLFDNEVMQSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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